molecular formula C19H24N2O3S B14985300 2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14985300
M. Wt: 360.5 g/mol
InChI Key: HJGQPPHRNPQGML-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, morpholinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group via an etherification reaction. The morpholinyl and thiophenyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its thiophenyl group, in particular, may offer unique electronic properties that are not present in similar compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H24N2O3S/c1-2-24-17-7-4-3-6-15(17)19(22)20-14-16(18-8-5-13-25-18)21-9-11-23-12-10-21/h3-8,13,16H,2,9-12,14H2,1H3,(H,20,22)

InChI Key

HJGQPPHRNPQGML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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